molecular formula C8H14O3 B13499660 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol

Cat. No.: B13499660
M. Wt: 158.19 g/mol
InChI Key: GXJAFDCPQVOBBV-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylcarbinol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Toluene or other non-polar solvents

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products Formed

    Oxidation: Cyclopropyl-dioxolane-carboxylic acid

    Reduction: Cyclopropyl-dioxolane-ethane

    Substitution: Cyclopropyl-dioxolane-ethyl halide or amine

Scientific Research Applications

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group and dioxolane ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to the presence of both a cyclopropyl group and a dioxolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethanol

InChI

InChI=1S/C8H14O3/c9-4-3-8(7-1-2-7)10-5-6-11-8/h7,9H,1-6H2

InChI Key

GXJAFDCPQVOBBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(OCCO2)CCO

Origin of Product

United States

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